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Introduction

Bis(ethylmethylamino)silane (BEMAS), with the chemical formula SiH2[N(CHs)(CzH5s)]z, is a
liquid organoaminosilane precursor increasingly utilized in the fabrication of high-quality silicon
dioxide (SiO2) and silicon nitride (SiNx) thin films.[1] Its favorable properties, including being a
liquid at room temperature with high vapor pressure, make it an excellent candidate for Atomic
Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[2] These
deposition techniques offer precise, angstrom-level control over film thickness and can produce
highly conformal coatings on complex topographies, which is critical for advanced optical and
electronic applications.[3][4]

This document provides detailed application notes and experimental protocols for the use of
BEMAS in depositing SiO:z thin films for optical coatings. The protocols are based on
established research and are intended to serve as a comprehensive guide for researchers and
professionals in the field.

Physical and Chemical Properties of BEMAS

A thorough understanding of the precursor's properties is essential for successful and
reproducible thin film deposition.
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Property Value Reference
Chemical Formula CeH18N2Si

Molecular Weight 146.31 g/mol

Appearance Colorless liquid

Density 0.8 g/mL at 25 °C

Boiling Point 134 °C

Purity (by GC) >99.0%

Purity (by ICP/MS) > 99.999%

CAS Number 1011514-41-2

Atomic Layer Deposition of Silicon Dioxide (SiO2)
using BEMAS and Ozone

Thermal ALD using BEMAS and ozone (Os) as the co-reactant is a common method for
depositing high-quality SiO2 films at relatively low temperatures.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for SiOz thin films deposited via thermal
ALD using BEMAS and ozone.
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Parameter Value Conditions Reference
Deposition 250 - 350 °C (ALD Thermal ALD with 3]
Temperature Window) Ozone

Growth per Cycle

~1.0 A/cycle 320 °C, 2 Torr [3]
(GPC)
Refractive Index ~1.46 At 632.8 nm
Mass Density 2.146 g/cm3 Deposited at 320 °C [3]
Surface Roughness

0.13 nm -- [3]
(RMS)
Dielectric Constant ~9 --
Carbon & Nitrogen

<0.5at% - [3]

Impurities

Experimental Protocol: Thermal ALD of SiO:

This protocol is a representative example for the deposition of SiOz thin films using BEMAS

and ozone in an ALD reactor.[3]

1. Substrate Preparation:

» Start with a clean substrate (e.g., silicon wafer).

o Perform a standard cleaning procedure appropriate for the substrate material to remove

organic and particulate contamination.

» Afinal rinse with deionized water and drying with nitrogen gas is recommended.

2. ALD System Preparation:

o Ensure the ALD reactor is clean and has reached the desired base pressure.

« Heat the BEMAS precursor canister to room temperature to ensure adequate vapor

pressure.
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» Set the substrate temperature to the desired value within the ALD window (e.g., 320 °C).[3]
e Set the reactor pressure to 2 Torr.[3]

3. Deposition Cycle: The deposition is based on a sequence of self-limiting surface reactions. A
typical ALD cycle consists of four steps:

a. BEMAS Pulse: Introduce BEMAS vapor into the reactor for a set duration (e.g., 1.0 second).
[3] The BEMAS molecules will adsorb and react with the hydroxylated surface. b. Purge 1:
Purge the reactor with an inert gas (e.g., Ar at 100 sccm) for a sufficient time (e.g., 2.0
seconds) to remove any unreacted BEMAS and gaseous byproducts.[3] c. Ozone Pulse:
Introduce ozone (O3) into the reactor (e.g., 0.5 seconds).[3] The ozone will react with the
adsorbed BEMAS layer to form a silicon dioxide monolayer and regenerate surface hydroxyl
groups. d. Purge 2: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove
any unreacted ozone and byproducts.[3]

4. Film Thickness:

Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The final
thickness is determined by the number of cycles multiplied by the growth per cycle (GPC).

5. Post-Deposition:

After the final cycle, cool down the reactor under an inert gas atmosphere.

Remove the coated substrate for characterization.

Experimental Workflow: Thermal ALD
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Caption: Workflow for thermal ALD of SiO2 using BEMAS.
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Plasma-Enhanced Atomic Layer Deposition (PEALD)
of SiO2

PEALD is an alternative method that uses plasma as the co-reactant instead of ozone. This
can offer advantages such as lower deposition temperatures and potentially different film
properties. While specific protocols for BEMAS in PEALD are less common in the literature,
protocols for the similar precursor bis(diethylamino)silane (BDEAS) provide a strong reference.

: o :

Parameter Value Conditions Reference
Deposition PEALD with Oz
50 - 400 °C
Temperature Plasma
Growth per Cycle Ultrashort precursor
~1.0 A/cycle
(GPC) doses (~50 ms)
Refractive Index 1.46 £0.02
Mass Density 2.0+ 0.1 g/cm3
O/Si Ratio 21+0.1

Experimental Protocol: PEALD of SiO:z (adapted from
BDEAS)

1. Substrate and System Preparation:
o Follow the same preparation steps as for thermal ALD.
o Set the desired substrate temperature (e.g., 100-300 °C).

2. Deposition Cycle: a. Precursor Pulse: Introduce BEMAS vapor into the reactor. b. Purge 1:
Purge with an inert gas. c. Plasma Exposure: Introduce oxygen gas and apply RF power to
generate an oxygen plasma for a set duration. d. Purge 2: Purge with an inert gas.

3. Film Thickness and Post-Deposition:
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» Repeat the cycle to achieve the desired thickness.

o Follow the same post-deposition procedures as for thermal ALD.

Experimental Workflow: PEALD
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Caption: Workflow for PEALD of SiO2 using BEMAS.
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Reaction Mechanism in Thermal ALD with Ozone

The deposition of SiO2 from BEMAS and ozone proceeds through a series of self-limiting
surface reactions. A key finding is that BEMAS readily reacts with ozone, but not with water
(H20).[3] This suggests that the Si-H bonds in the BEMAS molecule are relatively stable and
require a strong oxidizing agent like ozone to be cleaved.[3]

The proposed reaction pathway is as follows:

e Initial Surface Reaction: The BEMAS precursor is introduced to a hydroxylated surface (-OH
groups). The ethylmethylamino ligands [-N(CHs)(CzHs)] react with the surface hydroxyls,
leading to the chemisorption of the silane molecule and the release of ethylmethylamine as a

byproduct.

o Ozone Reaction: In the next step, ozone is introduced. The strong oxidizing power of ozone
breaks the remaining Si-H bonds on the surface-bound precursor.[3] This step is crucial for
the formation of Si-O-Si linkages and the regeneration of surface hydroxyl groups, preparing
the surface for the next BEMAS pulse.

Simplified Signaling Pathway

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.svc.org/clientuploads/directory/resource_library/10_453.pdf
https://www.svc.org/clientuploads/directory/resource_library/10_453.pdf
https://www.svc.org/clientuploads/directory/resource_library/10_453.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6360028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Hydroxylated Surface (-OH)

BEMAS Pulse

Surface Reaction:
-N(CHs)(CzHs) reacts with -OH

Byproduct:

Ethylmethylamine Adsorbed Si species with Si-H bonds

Ozone Pulse

Oxidation of Si-H bonds

SiO2 Monolayer Formation

Next ALD Cycle

Surface Regeneration (-OH)

Click to download full resolution via product page

Caption: Simplified reaction pathway for SiO2 ALD with BEMAS.

Applications in Optical Coatings
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The ability to deposit highly uniform, conformal, and pinhole-free SiO: films with a precisely
controlled refractive index makes BEMAS a valuable precursor for various optical applications.
These include:

o Anti-Reflection (AR) Coatings: The graded composition profile that can be achieved with
BEMAS ALD is particularly useful for creating anti-reflection coatings.[3]

o High-Reflectivity Mirrors: By alternating layers of high and low refractive index materials
(e.g., TiO2 and SiO2 from BEMAS), distributed Bragg reflectors (DBRs) can be fabricated.

o Optical Filters: The precise thickness control allows for the manufacturing of narrow
bandpass filters and other optical filters.

o Waveguides: The low optical loss of ALD-deposited SiO: is advantageous for fabricating
optical waveguides.

o Passivation Layers: In optoelectronic devices, SiO:z films from BEMAS can serve as
passivation layers to protect sensitive components.

Safety and Handling

BEMAS is an air and moisture-sensitive compound.[5] It should be handled in an inert
atmosphere (e.g., a glovebox or using Schlenk line techniques). Appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(ethylmethylamino)silane is a versatile and effective precursor for the deposition of high-
quality silicon dioxide thin films for optical coatings. Its compatibility with both thermal and
plasma-enhanced ALD processes allows for a wide range of deposition conditions to be
employed, catering to various application needs. The detailed protocols and data presented in
these application notes provide a solid foundation for researchers and professionals to
successfully utilize BEMAS in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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